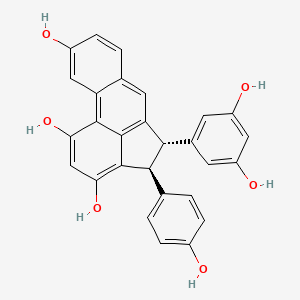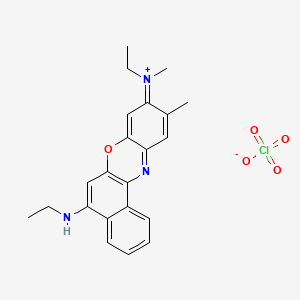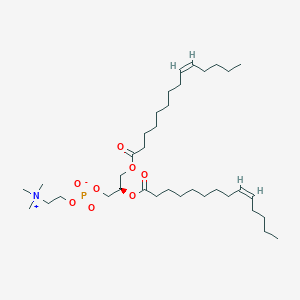
(R)-lavandulyl diphosphate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-lavandulyl diphosphate(3-) is trianion of (R)-lavandulyl diphosphate; major species at pH 7.3.
Wissenschaftliche Forschungsanwendungen
Enzymatic Characterization in Plant Metabolism
(R)-lavandulyl diphosphate(3-) is explored for its role in plant cell cultures, particularly in relation to flavanone and monoterpene synthesis. Yamamoto et al. (2000) in their study on Sophora flavescens cell cultures identified the enzyme responsible for prenylating flavanones, leading to the formation of lavandulyl groups such as sophoraflavanone G (Yamamoto, Senda, & Inoue, 2000).
Structural Insights and Synthesis Mechanisms
The structural and functional aspects of lavandulyl diphosphate synthase (LPPS) have been elucidated by Liu et al. (2016). LPPS is critical for synthesizing lavandulyl diphosphate, a precursor to the fragrance lavandulol, providing insights into the unique 'head-to-middle' monoterpene synthase mechanism (Liu et al., 2016).
Biotechnological and Industrial Applications
The synthesis and enantiomeric separation of lavandulol, derived from (R)-lavandulyl diphosphate, have been studied by Zada and Harel (2004) for applications in the cosmetics industry and pheromone research, highlighting its industrial significance (Zada & Harel, 2004).
Biosynthetic Pathways in Plants
Demissie et al. (2013) explored the biosynthesis of irregular monoterpenes in Lavandula, identifying a novel cis-prenyl diphosphate synthase, which is a precursor for irregular monoterpenes including compounds derived from lavandulyl diphosphate (Demissie, Erland, Rheault, & Mahmoud, 2013).
Eigenschaften
Produktname |
(R)-lavandulyl diphosphate(3-) |
|---|---|
Molekularformel |
C10H17O7P2-3 |
Molekulargewicht |
311.18 g/mol |
IUPAC-Name |
[[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/p-3/t10-/m0/s1 |
InChI-Schlüssel |
LHLLBECTIHFNGQ-JTQLQIEISA-K |
Isomerische SMILES |
CC(=CC[C@@H](COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C |
Kanonische SMILES |
CC(=CCC(COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)


![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)



![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)




![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
